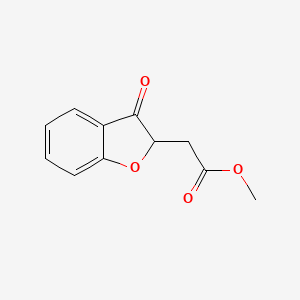

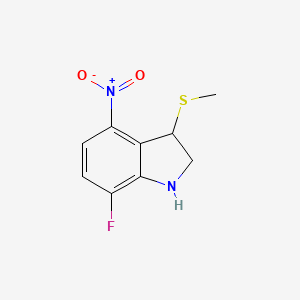

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3',5'-ジ-O-アセチル-2'-デオキシ-2'-フルオロ-5-ヨードウリジンは、幅広い抗腫瘍活性で知られるプリンヌクレオシドアナログです。 この化合物は、特に不活性リンパ系悪性腫瘍に対して有効であり、がん治療における可能性について広く研究されています .

準備方法

3',5'-ジ-O-アセチル-2'-デオキシ-2'-フルオロ-5-ヨードウリジンの合成には、いくつかの段階が含まれます。一般的な方法の1つには、2'-デオキシ-2'-フルオロ-5-ヨードウリジンのアセチル化が含まれます。この反応は、通常、無水酢酸とピリジンなどの塩基を使用して行われます。 反応は、3'位と5'位のヒドロキシル基を選択的にアセチル化するために、制御された条件下で行われます.

工業生産方法では、しばしば同様の合成経路が採用されますが、大規模生産向けに最適化されています。 これには、自動反応器と連続フローシステムの使用が含まれ、最終製品の高収率と高純度が保証されます.

化学反応の分析

3',5'-ジ-O-アセチル-2'-デオキシ-2'-フルオロ-5-ヨードウリジンは、次のようなさまざまな化学反応を起こします。

置換反応: 5位のヨウ素原子は、適切な条件下で他の求核剤と置換されます。

加水分解: アセチル基は加水分解されて、親ヌクレオシドである2'-デオキシ-2'-フルオロ-5-ヨードウリジンが生成されます。

酸化および還元: この化合物は酸化および還元反応を起こす可能性がありますが、これらの反応は、一般的な合成用途ではあまり一般的ではありません.

これらの反応で使用される一般的な試薬には、無水酢酸、ピリジン、および置換反応のためのさまざまな求核剤が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究の用途

3',5'-ジ-O-アセチル-2'-デオキシ-2'-フルオロ-5-ヨードウリジンは、いくつかの科学研究用途があります。

科学的研究の応用

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine has several scientific research applications:

作用機序

3',5'-ジ-O-アセチル-2'-デオキシ-2'-フルオロ-5-ヨードウリジンの作用機序には、複製中のDNAへの取り込みが含まれます。この取り込みは、通常のDNA合成プロセスを妨げ、細胞増殖の阻害につながります。 この化合物は、特定の分子経路を活性化することによって、がん細胞のアポトーシスも誘導します .

類似の化合物との比較

3',5'-ジ-O-アセチル-2'-デオキシ-2'-フルオロ-5-ヨードウリジンは、抗腫瘍活性を強化する特定の修飾により、ユニークです。類似の化合物には、次のものがあります。

2',3'-ジ-O-アセチル-5'-デオキシ-5-フルオロシチジン: がん治療における同様の用途を持つ別のヌクレオシドアナログ.

2'-デオキシ-2'-フルオロ-5-ヨードウリジン: アセチル修飾のない親化合物で、薬物動態特性が異なります.

これらの化合物は、同様の作用機序を共有しますが、特定の修飾と結果として生じる生物学的活性において異なります。

類似化合物との比較

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine is unique due to its specific modifications, which enhance its antitumor activity. Similar compounds include:

2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine: Another nucleoside analog with similar applications in cancer therapy.

2’-Deoxy-2’-fluoro-5-iodouridine: The parent compound without the acetyl modifications, which has different pharmacokinetic properties.

These compounds share similar mechanisms of action but differ in their specific modifications and resulting biological activities.

特性

IUPAC Name |

[3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKIVBSOBGMPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FIN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)

![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)